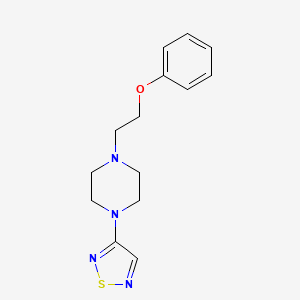![molecular formula C16H26N4O2S B12267181 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267181.png)
4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting tert-butyl hydrazine with carbon disulfide under basic conditions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of appropriate precursors, often involving reductive amination.
Coupling Reaction: The thiadiazole and piperidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiadiazole ring is known for its ability to interact with metal ions, which can play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]piperidine
- 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]pyrrolidine
Uniqueness
4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H26N4O2S |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)14-17-18-15(23-14)20-6-4-5-12(11-20)13(21)19-7-9-22-10-8-19/h12H,4-11H2,1-3H3 |
Clé InChI |
SREVVMYOVLSMJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(S1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267100.png)

![N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12267104.png)
![5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267109.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267113.png)
![N-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267114.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12267118.png)
![N-[1-(2,6-difluorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12267119.png)
![6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12267120.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12267126.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12267143.png)
![6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine](/img/structure/B12267144.png)
![N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267146.png)
![4-chloro-1-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267155.png)
